3,3'-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane)

Description

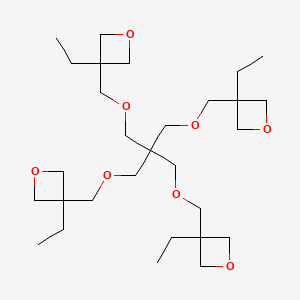

3,3’-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane) is a complex organic compound with the molecular formula C29H52O8 and a molecular weight of 528.72 g/mol . This compound is characterized by its oxetane rings, which are four-membered cyclic ethers. It is primarily used in the synthesis of UV-curable monomers, coatings, and resins .

Properties

Molecular Formula |

C29H52O8 |

|---|---|

Molecular Weight |

528.7 g/mol |

IUPAC Name |

3-ethyl-3-[[3-[(3-ethyloxetan-3-yl)methoxy]-2,2-bis[(3-ethyloxetan-3-yl)methoxymethyl]propoxy]methyl]oxetane |

InChI |

InChI=1S/C29H52O8/c1-5-25(9-30-10-25)17-34-21-29(22-35-18-26(6-2)11-31-12-26,23-36-19-27(7-3)13-32-14-27)24-37-20-28(8-4)15-33-16-28/h5-24H2,1-4H3 |

InChI Key |

HPINXYMPRYQBGF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(COC1)COCC(COCC2(COC2)CC)(COCC3(COC3)CC)COCC4(COC4)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane) involves multiple steps. One common method includes the reaction of trimethylolpropane with diethyl carbonate in the presence of potassium hydroxide as a catalyst. The mixture is refluxed in an oil bath at 110°C for one hour .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,3’-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane) undergoes various chemical reactions, including:

Oxidation: The oxetane rings can be oxidized under specific conditions to form corresponding oxetane oxides.

Reduction: The compound can be reduced to form simpler alcohol derivatives.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

3,3’-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane) has several scientific research applications:

Chemistry: Used as a monomer in the synthesis of UV-curable polymers and resins.

Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

Medicine: Explored for its potential in creating biocompatible materials for medical devices.

Industry: Utilized in the production of high-performance coatings, adhesives, and inks.

Mechanism of Action

The mechanism of action of 3,3’-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane) involves its ability to undergo polymerization under UV light. The oxetane rings open up and form cross-linked networks, resulting in a solid polymer matrix. This process is facilitated by the presence of photoinitiators that generate free radicals upon exposure to UV light .

Comparison with Similar Compounds

Similar Compounds

3-Ethyl-3-oxetanemethanol: A simpler oxetane derivative used in the synthesis of hyperbranched polyethers.

3,3’-((Oxybis(methylene))bis(3-ethyloxetane)): Another oxetane-based compound used in similar applications.

Uniqueness

3,3’-(((2,2-Bis(((3-ethyloxetan-3-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(3-ethyloxetane) is unique due to its complex structure, which provides enhanced mechanical properties and stability in the resulting polymers. Its multiple oxetane rings allow for extensive cross-linking, making it highly suitable for high-performance applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.